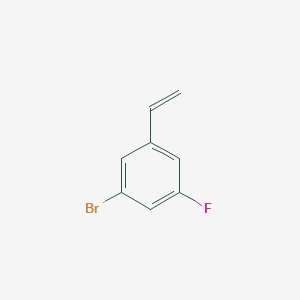

1-Bromo-3-fluoro-5-vinylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3-fluoro-5-vinylbenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-3-fluorobenzene and various bromo-substituted benzenes have been studied for their chemical and physical properties, as well as their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms, such as bromine or fluorine. While the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of related compounds. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of this compound by incorporating a vinyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the geometry and normal modes of vibrations of the benzene ring. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene . X-ray structure determinations of various bromo-substituted benzenes reveal diverse packing motifs and interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant for understanding the structure of this compound .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including polymerization and carbonylative transformations. Bromobenzene, for instance, acts as a photosensitizer for the polymerization of vinyl compounds . The carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles leads to the formation of six-membered heterocycles . These studies suggest that this compound could also engage in similar reactions, potentially serving as a monomer in polymerization or as a substrate in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are characterized by spectroscopic methods and computational calculations. The FT-IR and FT-Raman spectra, along with DFT calculations, provide detailed information on the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, are also studied, which could be relevant for understanding the properties of this compound . Additionally, the crystal structure and molecular conformation of bromodurene, a tetramethyl-substituted bromobenzene, have been investigated, which may offer insights into the solid-state properties of similar compounds .

Scientific Research Applications

Polymerization and Block Copolymerization

1-Bromo-3-fluoro-5-vinylbenzene can be used as an initiator in the polymerization of various vinyl monomers, such as styrene and tert-butyl acrylate. These initiators facilitate the formation of polymers with precise structures, useful in creating materials with specific properties (Gao et al., 2014).

Cycloaddition Reactions

This compound is involved in cycloaddition reactions, which are critical in synthesizing organic compounds with complex structures. For instance, its derivatives participate in [3+2] cycloaddition reactions, useful in creating isoxazolines with potential applications in various chemical industries (El Idrissi et al., 2021).

Suzuki-Miyaura Coupling Reactions

In Suzuki-Miyaura coupling reactions, this compound acts as a substrate for creating fluorinated biphenyl derivatives. These reactions are significant in the pharmaceutical industry for synthesizing complex molecules (Sadeghi Erami et al., 2017).

Electrochemical Reactions

Electrochemical fluorination of halobenzenes, including this compound, is significant for understanding the mechanisms of fluorination in various organic compounds. This process is crucial in the pharmaceutical and agrochemical industries for the production of fluorinated organic compounds (Horio et al., 1996).

Fluorogenic Derivatization and Spectroscopy

The compound is used in fluorogenic derivatization methods, particularly in the Heck coupling reaction, to extend emission wavelengths of derivatives. This application is essential in analytical chemistry for detecting and analyzing various aryl bromides (Higashijima et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-fluoro-5-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the benzene ring is replaced with an electrophile .

properties

IUPAC Name |

1-bromo-3-ethenyl-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAMMQQPWYJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)